molecular formula C8H8Cl2S B2946564 1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene CAS No. 15894-25-4

1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene

Cat. No.: B2946564
CAS No.: 15894-25-4
M. Wt: 207.11
InChI Key: RXWDSKLJNWPMGQ-UHFFFAOYSA-N
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Description

1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene is an organic compound with the molecular formula C8H8Cl2S It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom and a chloromethylsulfanyl group

Preparation Methods

The synthesis of 1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene typically involves the chloromethylation of 4-chlorothiophenol. The reaction conditions often include the use of formaldehyde and hydrochloric acid as reagents. The process can be summarized as follows:

    Chloromethylation Reaction:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically carried out in the presence of a base.

      Products: Substituted benzene derivatives.

  • Oxidation Reactions

      Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Carried out under controlled temperature and pH.

      Products: Sulfoxides or sulfones.

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride.

      Conditions: Conducted under anhydrous conditions.

      Products: Reduced sulfur-containing compounds.

Scientific Research Applications

1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and antifungal properties.
  • Medicine

    • Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
  • Industry

    • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene involves its interaction with various molecular targets. The chloromethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular functions, contributing to its biological activity.

Comparison with Similar Compounds

1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene can be compared with other similar compounds, such as:

  • 1-Chloro-4-methylbenzene

    • Similar structure but lacks the sulfanyl group.
    • Different reactivity and applications.
  • 4-Chlorobenzyl chloride

    • Contains a chloromethyl group but lacks the sulfanyl group.
    • Used in different synthetic applications.
  • 1-Chloro-4-(methylthio)benzene

    • Contains a methylthio group instead of a chloromethylsulfanyl group.
    • Different chemical properties and reactivity.

Properties

IUPAC Name

1-chloro-4-(chloromethylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c9-6-11-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWDSKLJNWPMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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